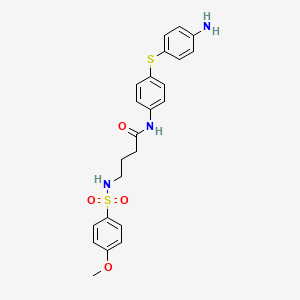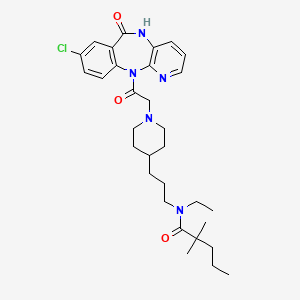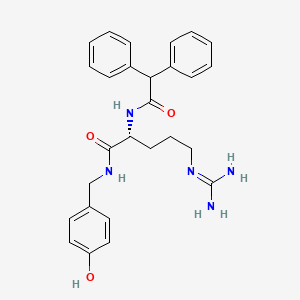
Amg-221
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMG-221 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, which is involved in various metabolic processes. This compound has shown promise in reducing blood glucose and insulin levels, as well as body weight in diet-induced obesity models .
Preparation Methods
The synthesis of AMG-221 involves asymmetric routes. One method utilizes chiral trimethylsilyl cyanohydrin as the starting material, while another employs its enantiomer. The displacement approach involves a six-step sequence, starting with amine and resulting in the formation of this compound with net inversion of configuration. The cyclization approach synthesizes this compound from chiral alpha-hydroxyacids and thioureas in two steps, with net retention of configuration .
Chemical Reactions Analysis
AMG-221 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of this compound to its oxidized form using oxidizing agents.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
AMG-221 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on metabolic pathways and enzyme activity.
Medicine: Explored as a potential therapeutic agent for conditions like type 2 diabetes and obesity due to its ability to inhibit 11β-HSD1 and reduce cortisol levels.
Industry: Utilized in the development of new drugs targeting metabolic disorders.
Mechanism of Action
AMG-221 exerts its effects by inhibiting 11β-hydroxysteroid dehydrogenase type 1. This inhibition reduces the conversion of inactive cortisone to active cortisol, thereby lowering cortisol levels. The reduction in cortisol levels leads to decreased blood glucose and insulin levels, as well as reduced body weight in obesity models. The molecular targets involved include the 11β-HSD1 enzyme and associated metabolic pathways .
Comparison with Similar Compounds
AMG-221 is unique due to its high selectivity and potency as an 11β-HSD1 inhibitor. Similar compounds include:
BVT-3498: Another selective 11β-HSD1 inhibitor used in clinical trials.
INCB13739: A selective inhibitor of 11β-HSD1 with similar applications in metabolic disorders.
PF-915275: Another compound targeting 11β-HSD1 with potential therapeutic benefits.
Compared to these compounds, this compound has shown superior efficacy in reducing blood glucose and insulin levels, making it a promising candidate for further research and development .
Properties
CAS No. |
1095565-81-3 |
|---|---|
Molecular Formula |
C14H22N2OS |
Molecular Weight |
266.40 g/mol |
IUPAC Name |
(5S)-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]imino]-5-methyl-5-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H22N2OS/c1-8(2)14(3)12(17)16-13(18-14)15-11-7-9-4-5-10(11)6-9/h8-11H,4-7H2,1-3H3,(H,15,16,17)/t9-,10+,11+,14+/m1/s1 |
InChI Key |
YCNCXQNUXCHRRX-ZHPDPMBESA-N |
SMILES |
CC(C)C1(C(=O)NC(=NC2CC3CCC2C3)S1)C |
Isomeric SMILES |
CC(C)[C@]1(C(=O)NC(=N[C@H]2C[C@@H]3CC[C@H]2C3)S1)C |
Canonical SMILES |
CC(C)C1(C(=O)NC(=NC2CC3CCC2C3)S1)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AMG-221; AMG 221; AMG221. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


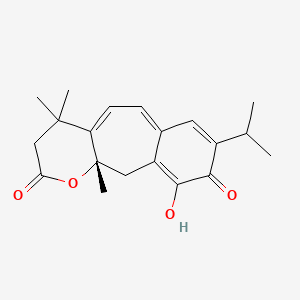


![(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B1666951.png)


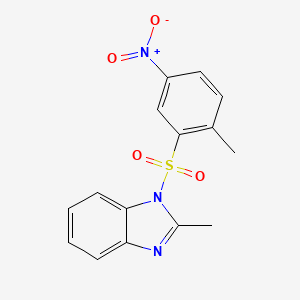

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)
